9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine
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Overview
Description
9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is an organic compound that belongs to the purine family. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to the purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-methyl-9H-purine.
Formation of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is then attached to the ethynyl group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethylene derivatives.
Substitution: Formation of various substituted purines.
Scientific Research Applications
9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The ethynyl group can participate in various chemical reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the purine ring.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group but differs in the functional groups attached.
Uniqueness
9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is unique due to the combination of the purine ring with the trimethylsilyl-ethynyl group. This structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
trimethyl-[2-(9-methylpurin-6-yl)ethynyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4Si/c1-15-8-14-10-9(5-6-16(2,3)4)12-7-13-11(10)15/h7-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPJQPSMNMRYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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